molecular formula C15H18ClIN2O2S B1676662 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane CAS No. 109376-83-2

1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane

Cat. No.: B1676662
CAS No.: 109376-83-2
M. Wt: 452.7 g/mol
InChI Key: KDDALCDYHZIZMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML 7 hydrochloride involves the reaction of 1-(5-iodonaphthalene-1-sulfonyl)homopiperazine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield. The compound is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of ML 7 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and consistency. The compound is often produced in batch processes to maintain control over reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

ML 7 hydrochloride primarily undergoes substitution reactions due to the presence of the sulfonyl and iodide groups. These reactions can be catalyzed by various reagents under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. .

    Oxidation and Reduction Reactions: While less common, ML 7 hydrochloride can undergo oxidation or reduction under specific conditions. .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Mechanism of Action

ML 7 hydrochloride exerts its effects by selectively inhibiting myosin light chain kinase. This inhibition is ATP-competitive and reversible, meaning that ML 7 hydrochloride competes with ATP for binding to the kinase. By inhibiting myosin light chain kinase, ML 7 hydrochloride prevents the phosphorylation of myosin light chains, thereby reducing muscle contraction and cellular motility .

Properties

IUPAC Name

1-(5-iodonaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDALCDYHZIZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018022
Record name ML 7 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110448-33-4, 109376-83-2
Record name 1H-1,4-Diazepine, hexahydro-1-((5-iodo-1-naphthalenyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110448334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC734550
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ML 7 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane
Reactant of Route 3
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane
Reactant of Route 4
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane
Reactant of Route 5
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane
Reactant of Route 6
Reactant of Route 6
1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane

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